![molecular formula C19H23N3O B12630006 1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one CAS No. 919119-16-7](/img/structure/B12630006.png)
1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one is a complex organic compound that features a piperidine ring substituted with an anilino group and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with Anilino Groups: The piperidine ring is then substituted with an anilino group through nucleophilic substitution reactions.
Attachment of the Ethanone Moiety: Finally, the ethanone group is introduced via acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The anilino groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The anilino groups can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one: This compound has a similar piperidine ring but with an aminoethyl group instead of an anilino group.
2-[(4-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one: This compound features a methylphenyl group in place of the anilino group.
Uniqueness
1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one is unique due to the presence of two anilino groups, which can enhance its ability to interact with biological targets. This structural feature may contribute to its potential as a versatile compound in various applications.
特性
CAS番号 |
919119-16-7 |
|---|---|
分子式 |
C19H23N3O |
分子量 |
309.4 g/mol |
IUPAC名 |
1-[4-(2-anilinoanilino)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C19H23N3O/c1-15(23)22-13-11-17(12-14-22)21-19-10-6-5-9-18(19)20-16-7-3-2-4-8-16/h2-10,17,20-21H,11-14H2,1H3 |
InChIキー |
UNEUUSHSGCJJHI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC(CC1)NC2=CC=CC=C2NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12629927.png)
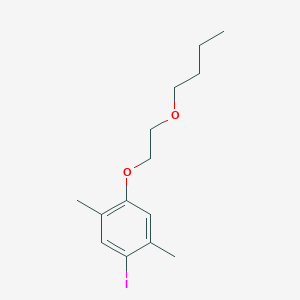
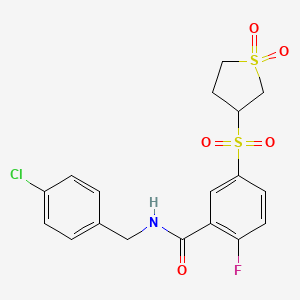
![4-(2-chloro-4-fluorophenyl)-3-methyl-1-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12629936.png)
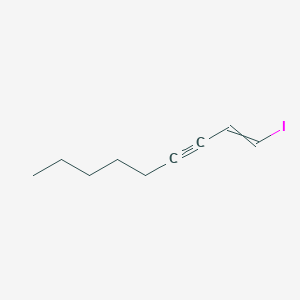
![N-(4-{[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide](/img/structure/B12629943.png)
![2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane](/img/structure/B12629951.png)
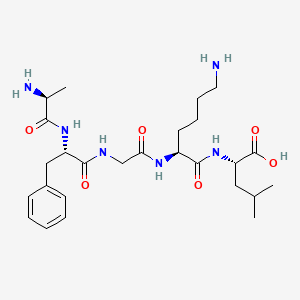
![(10S,11R,15S,16R)-13-(4-acetylphenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12629969.png)
![5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole](/img/structure/B12629974.png)
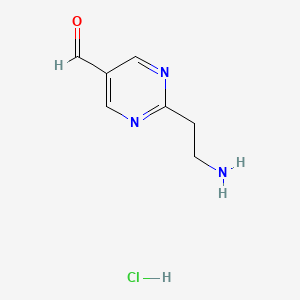
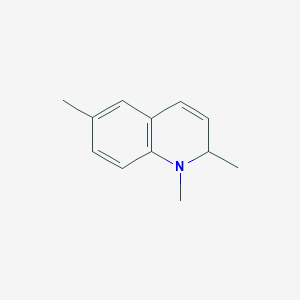
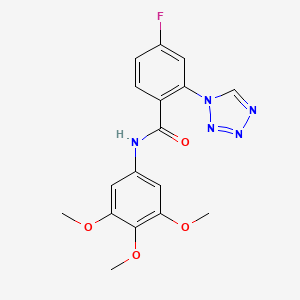
![[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12630004.png)
